molecular formula C24H21ClN4O2 B12105861 Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate

Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B12105861
M. Wt: 432.9 g/mol
InChI Key: KFEXPWDMDDVECG-UHFFFAOYSA-N
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Description

®-Methyl 2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate typically involves multiple steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor.

    Introduction of the 2-chlorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group with 2-chlorobenzylamine.

    Attachment of the indene moiety: This can be done through a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the imidazo[4,5-b]pyridine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of novel derivatives with potential pharmaceutical applications.

Biology

    Biological assays: The compound can be used in various biological assays to study its effects on different biological targets.

Medicine

    Drug development: Due to its complex structure, the compound is of interest in the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

    Chemical intermediates: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-((2-fluorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate
  • ®-Methyl 2-((2-bromobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate

Uniqueness

The uniqueness of ®-Methyl 2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs. The presence of the 2-chlorobenzyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-[(2-chlorophenyl)methylamino]-1-(2,3-dihydro-1H-inden-1-yl)imidazo[4,5-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-31-23(30)19-11-13-21-22(27-19)28-24(26-14-16-7-3-5-9-18(16)25)29(21)20-12-10-15-6-2-4-8-17(15)20/h2-9,11,13,20H,10,12,14H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEXPWDMDDVECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N(C(=N2)NCC3=CC=CC=C3Cl)C4CCC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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